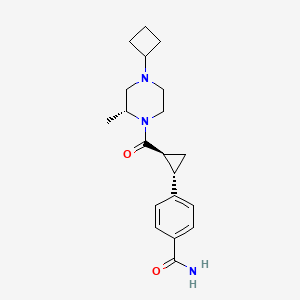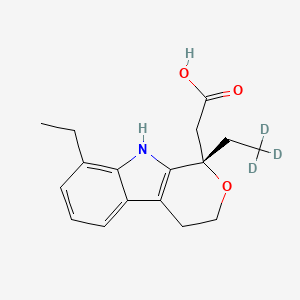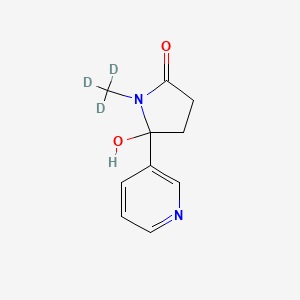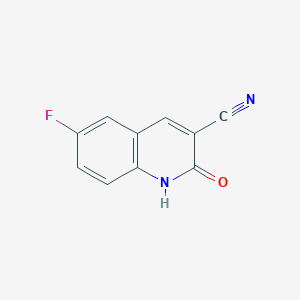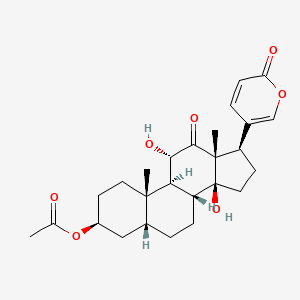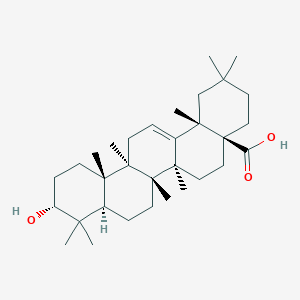
(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid is a complex organic molecule characterized by its intricate structure and multiple chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves multiple steps, including the formation of the core structure followed by functional group modifications. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and industrial processes.
Mechanism of Action
The mechanism of action of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar solvating properties.
Dye-sensitized solar cell compounds: Used in solar cell applications.
Uniqueness
The uniqueness of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid lies in its complex structure and multiple chiral centers, which provide a high degree of specificity in its interactions and reactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C32H52O3 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H52O3/c1-25(2)16-18-32(24(34)35)19-17-28(6)22(29(32,7)20-25)11-15-30(8)27(5)13-12-23(33)26(3,4)21(27)10-14-31(28,30)9/h11,21,23,33H,10,12-20H2,1-9H3,(H,34,35)/t21-,23+,27-,28+,29-,30+,31-,32+/m0/s1 |
InChI Key |
YAJRYTMXWWLBLP-KUNBOADOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@]2(CC=C4[C@]3(CC[C@@]5([C@]4(CC(CC5)(C)C)C)C(=O)O)C)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4(C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C2(C1)C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B12431810.png)
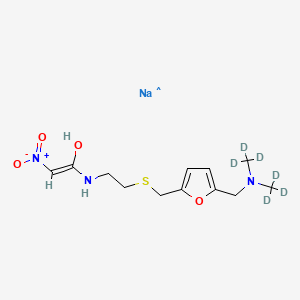
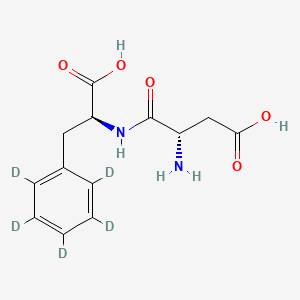
![Methyl 3-hydroxybicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12431829.png)
![3-{3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-hydroxyphenyl}-7-hydroxychromen-4-one](/img/structure/B12431834.png)


![N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamoyl bromide](/img/structure/B12431851.png)
